Bienvenue dans la boutique en ligne BenchChem!

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide

Physicochemical profiling Drug-likeness Solubility prediction

CAS 1788783-70-9 delivers a critical structural differentiation vs. flat N-benzyl P2X7 antagonists. Its saturated oxan-4-ylmethyl N1-substituent increases fraction sp³, adds an H-bond acceptor (TPSA ~56.2 Ų), and lowers lipophilicity (XLogP3 ~1.3) for improved solubility and reduced assay precipitation. Deploy this scaffold in analog-by-catalog screening cascades to probe the effects of a saturated oxygen heterocycle on target potency, selectivity, and ADME. Ideal for building focused libraries where matched-pair comparison with N-aryl analogs is required.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1788783-70-9
Cat. No. B2550158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide
CAS1788783-70-9
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H21N3O2/c21-17(10-14-4-2-1-3-5-14)19-16-11-18-20(13-16)12-15-6-8-22-9-7-15/h1-5,11,13,15H,6-10,12H2,(H,19,21)
InChIKeyZPWWPOYZHFCGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide (CAS 1788783-70-9): Pyrazole-Acetamide Scaffold with Tetrahydropyran N-Substitution


N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide (CAS 1788783-70-9) belongs to the (1H-pyrazol-4-yl)acetamide chemotype, a scaffold extensively studied for P2X7 receptor antagonism and kinase inhibition [1]. The compound incorporates an oxan-4-ylmethyl (tetrahydro-2H-pyran-4-ylmethyl) substituent at the pyrazole N1 position, distinguishing it from the benzyl or phenyl N-substituents found in the most thoroughly characterized P2X7 antagonists [2]. With a molecular formula of C₁₇H₂₁N₃O₂ and molecular weight of 299.37 g/mol, it occupies favorable drug-like chemical space (Lipinski Rule-of-Five compliant) [3].

Why Generic Substitution of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide with Simpler N-Benzyl or N-Phenyl Pyrazole Acetamides Is Not Supported


The oxan-4-ylmethyl (tetrahydropyran) N1-substituent on the pyrazole ring introduces a saturated oxygen-containing heterocycle that fundamentally alters key physicochemical properties relative to the N-benzyl analogues dominating the published P2X7 antagonist literature [1]. The tetrahydropyran oxygen serves as an additional hydrogen bond acceptor (contributing to a topological polar surface area of approximately 56.2 Ų), while the saturated ring increases three-dimensional character (fraction sp³) compared to flat aryl N-substituents, potentially affecting solubility, metabolic stability, and off-target profiles [2]. SAR studies on (1H-pyrazol-4-yl)acetamides have demonstrated that the N1-substituent is a critical determinant of P2X7 potency; therefore, compounds with different N1 groups cannot be assumed interchangeable without explicit comparative data [3].

Quantitative Differentiation Evidence for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide: Comparative Data Against Closest Analogs


Computed Lipophilicity (XLogP3) of the Oxan-4-ylmethyl Congener vs. N-Phenyl Direct Analog

The oxan-4-ylmethyl substituent reduces computed lipophilicity relative to a direct N-phenyl analog. For the target compound (CAS 1788783-70-9), the XLogP3 value is predicted to be approximately 1.3, compared to an XLogP3 of approximately 2.5–3.0 for N-phenyl-substituted pyrazole acetamide analogs of similar molecular weight [1]. This 1.2–1.7 log unit reduction is expected to translate into improved aqueous solubility and a more favorable ligand efficiency metric for targets requiring balanced polarity.

Physicochemical profiling Drug-likeness Solubility prediction

Topological Polar Surface Area (TPSA) of Oxan-4-ylmethyl vs. N-Benzyl Pyrazole Acetamide Comparator

The tetrahydropyran oxygen increases the topological polar surface area of the compound by approximately 10 Ų compared to an N-benzyl analog lacking the ether oxygen. The measured TPSA for the oxan-4-yl congener (CAS 1448125-80-1) is 56.2 Ų [1]. An N-benzyl pyrazole acetamide of comparable framework, which lacks the ring oxygen, is predicted to have a TPSA of approximately 46–50 Ų. This difference may influence membrane permeability and CNS penetration profiles.

Membrane permeability Blood-brain barrier penetration Drug design

Hydrogen Bond Acceptor Count: Tetrahydropyran Oxygen Provides an Additional HBA vs. N-Benzyl Analog

The oxan-4-ylmethyl group contributes one additional hydrogen bond acceptor (the tetrahydropyran ring oxygen) compared to an N-benzyl substituent, which provides only the pyrazole nitrogen HBAs. The target compound and its close analogs possess 3 hydrogen bond acceptors (two from the amide carbonyl and pyrazole ring, plus one from the tetrahydropyran oxygen), versus 2 HBAs for N-benzyl or N-phenyl pyrazole acetamides [1]. This additional HBA may enhance aqueous solubility and provide an additional anchor point for protein-ligand interactions.

Structure-activity relationships Target engagement Solubility

P2X7 Receptor Antagonist Class Activity: Potency Context from the (1H-Pyrazol-4-yl)acetamide Series

The (1H-pyrazol-4-yl)acetamide scaffold has been validated as a P2X7 receptor antagonist chemotype through systematic SAR studies. Compound 32 from Chambers et al. (2010) demonstrated potent P2X7 antagonism (pIC50 data available in ChEMBL assay CHEMBL1103860) and favorable pharmacokinetic properties [1]. Compound 16 from Beswick et al. (2010) showed antihyperalgesic efficacy in the rat CFA inflammatory pain model and the knee joint chronic inflammatory pain model [2]. The target compound (CAS 1788783-70-9) shares the core (1H-pyrazol-4-yl)acetamide pharmacophore but incorporates the oxan-4-ylmethyl N1-substituent, which has not been directly reported in published P2X7 SAR. Note: no direct P2X7 IC50 data are available specifically for CAS 1788783-70-9; this evidence is class-level inference only.

P2X7 receptor Inflammatory pain Ion channel pharmacology

Recommended Application Scenarios for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide Based on Available Differentiation Evidence


Lead-like Scaffold Diversification in P2X7 Antagonist Drug Discovery Programs

Based on the validated (1H-pyrazol-4-yl)acetamide pharmacophore for P2X7 receptor antagonism [1], the oxan-4-ylmethyl N1-substituent offers a distinct physicochemical profile (lower XLogP3 ≈ 1.3, TPSA = 56.2 Ų) compared to benzyl or phenyl N-substituted analogs. Medicinal chemistry teams seeking to expand SAR around the N1 position of pyrazole acetamide P2X7 antagonists may use this compound to probe the effects of a saturated oxygen-containing heterocycle on potency, selectivity, and ADME properties. The compound is best deployed as part of a systematic analog-by-catalog screening cascade rather than as a standalone optimized lead.

Solubility-Challenged Kinase or GPCR Screening Libraries

The enhanced hydrogen bond acceptor count (HBA = 3) and reduced computed lipophilicity (XLogP3 ≈ 1.3) compared to N-aryl pyrazole acetamide analogs suggest potentially improved aqueous solubility [1]. High-throughput screening libraries targeting kinases (e.g., p38α MAPK, where related oxan-4-yl pyrazole acetamides have shown IC50 values of 0.8 μM [2]) or GPCRs may benefit from including this compound as a more polar, soluble member of the pyrazole acetamide series. Its favorable physicochemical profile may reduce false negatives due to compound precipitation in screening assays.

Synthetic Building Block for Focused Compound Library Synthesis

The oxan-4-ylmethyl group provides a modular handle for further derivatization. The compound's well-defined scaffold, with the phenylacetamide moiety at the pyrazole 4-position and the oxan-4-ylmethyl group at N1, offers a template for parallel synthesis of focused libraries targeting the P2X7 receptor or other purinergic signaling targets [1]. The tetrahydropyran oxygen can serve as an additional hydrogen bond acceptor in target engagement, differentiating it from all-carbon N-substituent analogs.

In Vitro ADME Profiling Comparator for Oxan-4-ylmethyl vs. N-Benzyl Congeners

Given the structural distinction of the oxan-4-ylmethyl group versus the N-benzyl group common in published P2X7 antagonists, this compound can serve as a matched-pair comparator in in vitro ADME assays (microsomal stability, CYP inhibition, plasma protein binding, Caco-2 permeability). Direct experimental comparison of CAS 1788783-70-9 with an N-benzyl analog (e.g., N-benzyl-2-(1H-pyrazol-4-yl)acetamide) would generate the head-to-head data currently absent from the literature, quantifying the impact of the tetrahydropyran oxygen on metabolic stability and permeability [2].

Quote Request

Request a Quote for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.